(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-13-11-14-5-3-4-6-17(14)24(13)20(25)19-18(26-2)12-23(22-19)16-9-7-15(21)8-10-16/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKIDFHCWLATOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C=C3OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Subunit Synthesis
The 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole moiety is commonly synthesized via cyclocondensation reactions. A representative method involves the reaction of 4-fluorophenylhydrazine with a β-keto ester derivative under acidic conditions. For example, ethyl 3-methoxyacetoacetate reacts with 4-fluorophenylhydrazine in ethanol under reflux to yield the pyrazole ring. Alternative approaches employ palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group post-cyclization.
Key Reaction Conditions:
Indoline Subunit Functionalization
The 2-methylindolin-1-yl group is typically prepared via Fischer indole synthesis or reductive cyclization of nitroarenes. A patented method describes the reduction of 2-nitro-N-methylbenzylamine using hydrogen gas over a palladium-on-carbon catalyst, yielding 2-methylindoline with >90% efficiency. Subsequent N-methylation is achieved using methyl iodide in the presence of potassium carbonate.
Convergent Coupling Methodologies
The final assembly of the target compound relies on coupling the pyrazole and indoline subunits. Three principal methods have been documented:
Friedel-Crafts Acylation
This classical approach involves reacting 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl chloride with 2-methylindoline in dichloromethane using aluminum trichloride as a Lewis acid.
Procedure Overview:
- Generate acyl chloride via oxalyl chloride treatment of pyrazole-3-carboxylic acid.
- Slowly add 2-methylindoline in anhydrous DCM at 0°C.
- Quench with ice-water and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/EtOAc 3:1).
Performance Metrics:
Suzuki-Miyaura Cross-Coupling
A more modern approach employs palladium-mediated coupling between a boronic ester-functionalized pyrazole and a halogenated indolinylmethanone. The patent literature details the use of Pd(dba)₂ with SPhos ligand for this transformation.
Optimized Conditions:
- Catalyst: Pd(dba)₂ (2 mol%)
- Ligand: SPhos (4 mol%)
- Base: K₃PO₄ (3 eq.)
- Solvent: Dioxane/water (4:1)
- Temperature: 100°C, 12 h
Outcome:
Direct Amide Coupling
For laboratories lacking specialized catalysts, carbodiimide-mediated coupling offers a viable alternative. Pyrazole-3-carboxylic acid is activated with HATU and coupled to 2-methylindoline in DMF.
Reagent System:
Efficiency:
- Yield: 63%
- Requires rigorous drying to prevent hydrolysis
Reaction Optimization and Process Intensification
Solvent Screening
Comparative studies reveal solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 58 | 89 |
| THF | 7.52 | 61 | 91 |
| DMF | 36.7 | 63 | 93 |
| Dioxane | 2.21 | 72 | 95 |
Catalyst Loading Effects
Systematic variation of Pd catalyst loading in Suzuki couplings demonstrates non-linear yield relationships:
| Pd(dba)₂ (mol%) | Ligand (mol%) | Yield (%) |
|---|---|---|
| 1 | 2 | 65 |
| 2 | 4 | 78 |
| 3 | 6 | 81 |
| 5 | 10 | 79 |
Optimum at 2 mol% Pd with 4 mol% ligand
Purification and Analytical Characterization
Chromatographic Purification
Final product purity is achieved through gradient elution chromatography:
| Stationary Phase | Mobile Phase | Rf | Purity (%) |
|---|---|---|---|
| Silica F60 | Hexane/EtOAc (3:1) | 0.42 | 92 |
| C18 | MeCN/Water (65:35) | 6.7 | 95 |
| Alumina | DCM/MeOH (98:2) | 0.31 | 89 |
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.45–7.38 (m, 2H, Ar-F)
- δ 6.98–6.91 (m, 2H, Ar-F)
- δ 3.89 (s, 3H, OCH₃)
- δ 3.12 (t, J=8.4 Hz, 2H, indoline-CH₂)
- δ 2.78 (s, 3H, N-CH₃)
HRMS (ESI):
Calculated for C₂₁H₁₈FN₃O₂ [M+H]⁺: 380.1409
Found: 380.1413
Challenges and Mitigation Strategies
Byproduct Formation
Common impurities include:
Scale-Up Considerations
Pilot plant trials identified three critical parameters:
Chemical Reactions Analysis
Types of Reactions
(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrazole and indoline derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and indoline moieties could play a role in binding to the active site of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural differences and similarities between the target compound and selected analogs:
| Compound Name | Core Structure | Substituents/Modifications | Biological Activity/Application | Reference |
|---|---|---|---|---|
| (1-(4-Fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (Target) | Pyrazole-indoline methanone | 4-Fluorophenyl, 4-methoxy (pyrazole); 2-methylindoline | Not explicitly reported | N/A |
| 4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone (ARDAP) | Pyrrole-methanone | 4-Fluorophenyl, 4-aminophenyl (pyrrole); trimethoxyphenyl | Antineoplastic (MCF-7 breast cancer models) | |
| (4-Fluorophenyl)(5-phenyl-1-propyl-1H-1,2,3-triazol-4-yl)methanone (3eb) | Triazole-methanone | 4-Fluorophenyl, 5-phenyl, 1-propyl | Synthetic intermediate; CuBr-catalyzed | |
| 1-(4-Fluorobenzyl)-1H-indol-3-ylmethanone | Indole-methanone | 4-Fluorobenzyl (indole); naphthyl | Not reported | |
| (3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(4-iodophenyl)methanone | Pyrazole-methanone | 2-Fluorobiphenyloxyethyl, 4-iodophenyl | Not reported |
Key Observations:
- Pyrazole vs. Pyrrole/Triazole Cores : The target compound’s pyrazole ring offers distinct electronic and steric properties compared to pyrrole (ARDAP) or triazole (3eb) cores. Pyrazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidation .
- Substituent Effects: The 4-methoxy group on the pyrazole may enhance solubility relative to non-polar substituents (e.g., propyl in 3eb). The 2-methylindoline group provides a rigid, planar structure that could influence receptor binding .
- Biological Relevance: ARDAP demonstrates anticancer activity linked to its trimethoxyphenyl group, which inhibits tubulin polymerization .
Analytical Methods:
- NMR and MS : 1H/13C/19F NMR and ESI-MS are standard for verifying purity and structure .
- Crystallography: SHELXL is widely used for refining crystal structures, particularly for heterocyclic methanones .
Anticancer Activity:
- ARDAP inhibits MCF-7 cell proliferation (IC50 ~5 µM) via apoptosis induction and tubulin disruption .
- PET Imaging: Fluorine-containing analogs like [18F]VAT are used for neuroimaging due to favorable pharmacokinetics and blood-brain barrier penetration .
Selectivity and Toxicity:
- Piperazine- and piperidine-containing methanones (e.g., 6h, 6i) exhibit varied selectivity for serotonin receptors, influenced by sulfonamide and biaryl substitutions . The target compound’s 2-methylindoline group may reduce off-target effects compared to bulkier substituents.
Biological Activity
The compound (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of pyrazole derivatives, including the target compound, typically involves reactions such as cyclization and functionalization of aromatic rings. The specific synthesis pathway for this compound has not been extensively documented in the available literature. However, similar compounds have been synthesized using methodologies that include the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions.
Table 1: Common Synthetic Pathways for Pyrazole Derivatives
| Methodology | Description |
|---|---|
| Cyclization | Involves the formation of a pyrazole ring from hydrazines and carbonyls. |
| Functionalization | Substituents are added to enhance biological activity. |
| Reflux Conditions | Often performed in solvents like ethanol or acetic acid. |
Biological Activity
The biological activity of this compound is inferred from studies on structurally related compounds. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Anticancer Potential
Research indicates that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown inhibition of cell proliferation in breast cancer models through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study examining a series of pyrazole derivatives found that those with fluorinated phenyl groups exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway.
Anti-inflammatory Activity
Pyrazole derivatives have also been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This activity is crucial for reducing inflammation and pain.
Table 2: Biological Activities of Selected Pyrazole Derivatives
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Pyrazole A | Anticancer | Induces apoptosis in cancer cells |
| Pyrazole B | Anti-inflammatory | Inhibits COX enzymes |
| (1-(4-fluorophenyl)-4-methoxy...) | Potentially similar | Expected to exhibit both anticancer and anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
